5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Overview
Description
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with an ethyl group and a hydroxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst . The reaction conditions usually include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazolidine ring may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione: This compound has a methoxy group instead of a hydroxy group, which can affect its chemical reactivity and biological activity.
5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione: The presence of a chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977408 | |
Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-66-9, 6943-31-3 | |
Record name | 4-Hydroxynirvanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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